[1-(2-Methoxyethyl)piperidin-4-yl]methanol [1-(2-Methoxyethyl)piperidin-4-yl]methanol
Brand Name: Vulcanchem
CAS No.: 915919-97-0
VCID: VC2798353
InChI: InChI=1S/C9H19NO2/c1-12-7-6-10-4-2-9(8-11)3-5-10/h9,11H,2-8H2,1H3
SMILES: COCCN1CCC(CC1)CO
Molecular Formula: C9H19NO2
Molecular Weight: 173.25 g/mol

[1-(2-Methoxyethyl)piperidin-4-yl]methanol

CAS No.: 915919-97-0

Cat. No.: VC2798353

Molecular Formula: C9H19NO2

Molecular Weight: 173.25 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Methoxyethyl)piperidin-4-yl]methanol - 915919-97-0

Specification

CAS No. 915919-97-0
Molecular Formula C9H19NO2
Molecular Weight 173.25 g/mol
IUPAC Name [1-(2-methoxyethyl)piperidin-4-yl]methanol
Standard InChI InChI=1S/C9H19NO2/c1-12-7-6-10-4-2-9(8-11)3-5-10/h9,11H,2-8H2,1H3
Standard InChI Key PTNHYVCQMCBKIS-UHFFFAOYSA-N
SMILES COCCN1CCC(CC1)CO
Canonical SMILES COCCN1CCC(CC1)CO

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s molecular formula is C₉H₁₉NO₂, with a molecular weight of 173.25 g/mol . Key structural identifiers include:

PropertyValueSource
SMILESCOCCN1CCC(CC1)CO
InChIInChI=1S/C9H19NO2/c1-12-7-6-10-4-2-9(8-11)3-5-10/h9,11H,2-8H2,1H3
InChIKeyPTNHYVCQMCBKIS-UHFFFAOYSA-N
CAS Registry915919-97-0

The piperidine ring adopts a chair conformation, with the 2-methoxyethyl (-CH₂CH₂OCH₃) group attached to the nitrogen atom and the hydroxymethyl (-CH₂OH) group at the 4-position. This substitution pattern enhances its potential for hydrogen bonding and molecular interactions .

Predicted Physicochemical Properties

Collision cross-section (CCS) values, critical for mass spectrometry characterization, vary by adduct:

Adductm/zCCS (Ų)
[M+H]⁺174.14887141.3
[M+Na]⁺196.13081150.3
[M+NH₄]⁺191.17541150.1
Data sourced from PubChemLite predictions .

The compound’s logP (partition coefficient) is estimated at 0.24, indicating moderate lipophilicity . Its polar surface area (PSA) of 29.54 Ų suggests moderate solubility in polar solvents .

Synthesis and Manufacturing

Key Synthetic Routes

Recent Advances and Research Trends (2023–2025)

Structural Modifications

Recent studies focus on substituting the hydroxymethyl group with fluorinated or chiral moieties to enhance blood-brain barrier permeability . For example, 3-chloro-3-methyl derivatives show improved metabolic stability .

Crystallographic Studies

X-ray analyses of related piperidin-4-ones reveal:

  • Chair conformations: Predominant in unsubstituted rings .

  • Boat/twist-boat conformations: Induced by bulky 2,6-substituents .

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